molecular formula C20H22N6O3S B2808237 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941985-83-7

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2808237
CAS No.: 941985-83-7
M. Wt: 426.5
InChI Key: TWOWSJPHMRENDK-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a methylthio group at position 6, a pyrrolidin-1-yl substituent at position 4, and a benzo[d][1,3]dioxole-5-carboxamide moiety linked via an ethyl chain to the pyrazole nitrogen . The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-30-20-23-17(25-7-2-3-8-25)14-11-22-26(18(14)24-20)9-6-21-19(27)13-4-5-15-16(10-13)29-12-28-15/h4-5,10-11H,2-3,6-9,12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOWSJPHMRENDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=C(C=C3)OCO4)C(=N1)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and analogous pyrazolo-pyrimidine derivatives:

Compound Core Structure Substituents Molecular Weight Melting Point (°C) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidine - 6-(methylthio)
- 4-(pyrrolidin-1-yl)
- Ethyl-linked benzo[d][1,3]dioxole-5-carboxamide
~500 (estimated) Not reported High lipophilicity (methylthio), potential CNS activity (benzo[d][1,3]dioxole)
Example 52 (Patent: ) Pyrazolo[3,4-d]pyrimidine - 4-Amino
- Chromenone-linked ethyl group
- 3-(3-fluorophenyl)
- Sulfonamide substituent
579.1 228–230 Anticancer activity (chromenone), enhanced solubility (sulfonamide)
N-Substituted Pyrazolo[3,4-d]pyrimidin-4-one () Pyrazolo[3,4-d]pyrimidin-4-one - 4-Methoxyphenyl
- Chlorobenzyl or arylpiperazine substituents
~350–400 (estimated) Not reported Lactam structure, potential kinase inhibition
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () Pyrazolo[3,4-b]pyridine - 3,6-Dimethyl
- 1-Phenyl
- Ethyl-methylpyrazole carboxamide
374.4 Not reported Different fused core (pyridine vs. pyrimidine), lower molecular weight

Key Observations:

Core Modifications: The target compound and Example 52 share the pyrazolo[3,4-d]pyrimidine core, but Example 52 incorporates a chromenone moiety linked to a sulfonamide, which may enhance aqueous solubility and anticancer activity compared to the target’s benzo[d][1,3]dioxole group . Compounds with pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine cores (–6) exhibit distinct electronic profiles due to altered ring fusion, impacting target selectivity .

Pyrrolidinyl vs. Amino Groups: The pyrrolidinyl substituent in the target compound may improve metabolic stability compared to the primary amino group in Example 52, which is prone to oxidative deamination .

Synthetic Routes: The target compound’s ethyl-linked carboxamide likely employs coupling reagents like EDCI/HOBt (similar to ), whereas Example 52 uses Suzuki-Miyaura cross-coupling for chromenone integration .

Q & A

Basic: What are the critical parameters to optimize during the synthesis of this compound?

Methodological Answer:
Synthesis optimization requires precise control over:

  • Temperature : Elevated temperatures (e.g., 80–120°C) accelerate reaction rates but may increase side-product formation .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for coupling reactions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling steps, with ligand selection impacting yield .
  • Reaction time : Extended durations (>24 hours) may degrade sensitive intermediates, necessitating real-time monitoring via thin-layer chromatography (TLC) .

Advanced: How can conflicting structural data from NMR and mass spectrometry be resolved?

Methodological Answer:
Discrepancies between NMR (e.g., unexpected proton splitting) and mass spectrometry (e.g., molecular ion mismatch) require:

  • Multi-technique validation : Confirm purity via HPLC (>95%) to rule out contaminants .
  • Isotopic pattern analysis : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric species .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously .
  • X-ray crystallography : If crystalline, determine absolute configuration to validate NMR assignments .

Basic: Which characterization techniques are essential to confirm the compound’s structural integrity?

Methodological Answer:
A tiered approach is recommended:

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group verification (e.g., pyrrolidine N-H at δ 2.5–3.0 ppm) .

Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Elemental Analysis : Validate empirical formula (±0.3% error) .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds with the pyrazolo[3,4-d]pyrimidine core .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess conformational changes in aqueous environments .
  • QSAR models : Corrogate substituent effects (e.g., methylthio vs. morpholino groups) on IC₅₀ values using datasets from analogous compounds .

Basic: What standard assays are used to evaluate its biological activity?

Methodological Answer:

  • Kinase inhibition : ADP-Glo™ assays to measure ATP-competitive inhibition (e.g., IC₅₀ against JAK2) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with EC₅₀ determination .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
  • Meta-analysis : Compare IC₅₀ values from >3 independent studies to identify outliers (e.g., due to impurity batches) .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

  • Column chromatography : Silica gel (200–300 mesh) with gradient elution (hexane/ethyl acetate → DCM/methanol) .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals .
  • Continuous flow reactors : Scale-up synthesis while maintaining purity (>90%) via in-line UV monitoring .

Advanced: How can reaction conditions be systematically optimized?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen temperature, solvent, and catalyst ratios .
  • High-Throughput Experimentation (HTE) : Test 96 reaction conditions in parallel via robotic liquid handlers .
  • Machine learning : Train models on historical reaction data to predict optimal parameters (e.g., Bayesian optimization) .

Basic: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 7 days, monitoring degradation via HPLC .
  • Solution stability : Measure half-life in PBS or cell culture media at 37°C .

Advanced: What strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kd) to recombinant kinases .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. kinase-null cells .

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